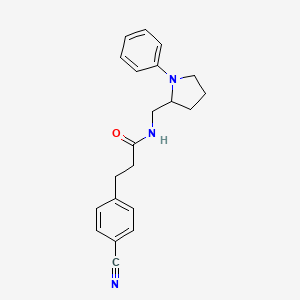

3-(4-cyanophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various propanamide derivatives has been explored in the provided studies. In the first study, a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized, which involved the creation of new molecules with potential immunomodulating activity . The second study focused on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, which were prepared using the Michael reaction and a novel thiation method . The third study utilized cyanamide as a building block in a multicomponent reaction to create 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives, showcasing the versatility of cyanamide in synthesizing heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in these studies were confirmed using various analytical techniques. In the second study, the structures were confirmed by elemental analyses, 1H and 13C NMR, which provided detailed insights into the molecular frameworks of the synthesized compounds . The third study also implies the use of structural confirmation techniques, although it does not specify which methods were used .

Chemical Reactions Analysis

The chemical reactions employed in these studies were designed to yield compounds with potential biological activities. The first study's compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses . The second study's compounds exhibited significant antiproliferative activity against human cancer cell lines, with some derivatives showing IC50 values in the low microgram per milliliter range . The third study's multicomponent reaction highlights the adaptability of the reaction conditions to yield different heterocyclic skeletons, which could be of interest for further chemical modifications .

Physical and Chemical Properties Analysis

While the provided studies do not explicitly detail the physical and chemical properties of the synthesized compounds, the biological activities observed suggest that these properties are conducive to the compounds' biological functions. The immunomodulating activity in the first study and the antiproliferative activity in the second study indicate that the compounds possess the necessary stability and reactivity to interact with biological systems. The third study's focus on the synthesis of heterocyclic compounds also suggests that the physical and chemical properties of these compounds are suitable for potential pharmaceutical applications .

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical studies offer insights into the molecular properties and reactivity of compounds. For example, research on bicalutamide, a compound with a similar structure, utilized quantum chemical methods to evaluate its steric energy and potential energy associated with various molecular interactions. These studies highlight the compound's favorable conformation for blocking androgen receptors, suggesting a methodology that could be applied to 3-(4-cyanophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide for evaluating its interaction with biological targets (Otuokere & Amaku, 2015).

Synthesis of Pharmaceutical Intermediates

The electrophilic cyanation of aryl and heteroaryl bromides, using benign reagents, to synthesize various benzonitriles presents a methodology relevant to the compound's synthesis and potential as a pharmaceutical intermediate. This process demonstrates the compound's utility in generating key intermediates for pharmaceutical applications, suggesting a pathway for the synthesis and potential modification of this compound (Anbarasan, Neumann, & Beller, 2011).

Material Science

In material science, the study of binary mixtures of ionic liquids with molecular solvents reveals the compound's potential application in the development of novel solvents with unique thermodynamic properties. These studies contribute to our understanding of the interactions between complex molecules and their potential use in various industrial applications (Paduszyński et al., 2015).

Antimicrobial and Cytotoxic Activities

Research on derivatives of related chemical structures demonstrates significant antimicrobial and cytotoxic activities, indicating the potential of this compound in the development of new therapeutic agents. Such studies suggest avenues for exploring the compound's efficacy against various bacterial and cancer cell lines (Noolvi et al., 2014).

properties

IUPAC Name |

3-(4-cyanophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c22-15-18-10-8-17(9-11-18)12-13-21(25)23-16-20-7-4-14-24(20)19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSMKUPIQHCWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)

![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)

![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)